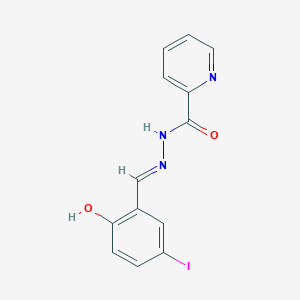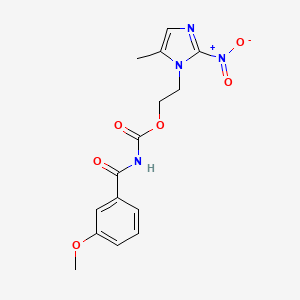
N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide, also known as HI-Pyridine, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to have antioxidant properties and to be able to scavenge free radicals. Additionally, this compound has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide is its low toxicity, which makes it a promising candidate for further studies. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide. One potential area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs with improved efficacy. Additionally, the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems warrants further investigation.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its low toxicity, antitumor, antifungal, and antibacterial activities, antioxidant properties, and anti-inflammatory effects make it a promising candidate for further studies. However, its poor solubility in water may limit its bioavailability. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved solubility and bioavailability.
Synthesis Methods
N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide can be synthesized by the reaction of 2-pyridinecarbohydrazide with 2,5-diiodosalicylaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Schiff base formation followed by reduction with sodium borohydride to yield this compound as a yellow solid.
Scientific Research Applications
N'-(2-hydroxy-5-iodobenzylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, antifungal, and antibacterial activities. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2/c14-10-4-5-12(18)9(7-10)8-16-17-13(19)11-3-1-2-6-15-11/h1-8,18H,(H,17,19)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMQPNGEZDDDTP-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC(=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-hydroxyphenyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6014155.png)
![[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6014161.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B6014173.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(3,5-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6014181.png)
![5-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-2,6-dimethyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6014189.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6014195.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B6014203.png)
![3-(4-chlorophenyl)-7-(2-methoxyethyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6014205.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B6014234.png)

![N-(3-methoxybenzyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6014260.png)
![methyl N-methyl-N-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B6014265.png)
![6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(1H)-pyrimidinone](/img/structure/B6014266.png)
![4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine](/img/structure/B6014269.png)
